Chlorimuron-ethyl

Description

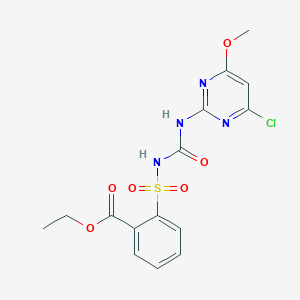

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O6S/c1-3-26-13(21)9-6-4-5-7-10(9)27(23,24)20-15(22)19-14-17-11(16)8-12(18-14)25-2/h4-8H,3H2,1-2H3,(H2,17,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWAMPCUPHPTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O6S | |

| Record name | CHLORIMURON ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023955 | |

| Record name | Chlorimuron-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorimuron ethyl appears as colorless crystals. Used as an herbicide., Colorless or white solid; [HSDB] | |

| Record name | CHLORIMURON ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorimuron-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Low solubility in organic solvents., Solubility (ppm): acetone 71,000; acetonitrile 31,000, benzene 8000, methylene chloride 153,000, water (pH 7) 1200, (pH 6.5) 450, (pH 5) 11., In water, 1.20X10+3 mg/L at 25 °C, pH 7 | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.51 at 25 °C | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.0X10-12 mm Hg at 25 °C | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from butyl chloride, White solid, Colorless crystals | |

CAS No. |

90982-32-4, 94365-91-0 | |

| Record name | CHLORIMURON ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorimuron-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90982-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorimuron-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090982324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(((((4-chloro-6-methoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094365910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorimuron-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(4-chloro-6-methoxypyrimidin-2-ylcarbamoylsulfamoyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORIMURON-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B00AW0IM5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181 °C | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Deep Dive into the Mechanism of Action of Chlorimuron-Ethyl on Acetolactate Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorimuron-ethyl, a prominent member of the sulfonylurea class of herbicides, exerts its potent phytotoxic effects through the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms.[1][2] This technical guide provides a comprehensive examination of the molecular interactions, biochemical consequences, and experimental methodologies used to elucidate the mechanism of action of this compound on ALS. Through a detailed presentation of quantitative inhibition data, experimental protocols, and visual pathway diagrams, this document serves as an in-depth resource for researchers in agrochemistry, plant biology, and herbicide development.

Introduction: Acetolactate Synthase as a Herbicide Target

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme (EC 2.2.1.6) in the metabolic pathway for the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[3] This enzyme catalyzes the initial step in this pathway, which involves the condensation of two pyruvate (B1213749) molecules to form α-acetolactate or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate.[4][5] As these amino acids are fundamental for protein synthesis and overall plant development, ALS represents an effective target for herbicidal action.[6] Animals do not possess the ALS enzyme, which accounts for the low mammalian toxicity of sulfonylurea herbicides like this compound.[1]

This compound is a highly effective, low-application-rate herbicide that belongs to the sulfonylurea chemical family.[6] Its mode of action is not through competitive inhibition at the active site. Instead, it binds to an allosteric site on the enzyme, inducing a conformational change that ultimately blocks substrate access to the active site, leading to the cessation of branched-chain amino acid synthesis.[1] This inhibition triggers a cascade of physiological responses in susceptible plants, including the halting of cell division and growth, ultimately resulting in plant death.[7][8]

Quantitative Inhibition Data

The inhibitory potency of this compound against ALS has been quantified across various plant species. The most common metrics used to describe this inhibition are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes key quantitative data from published studies.

| Inhibitor | Target Enzyme | Ki (app) | IC50 | Reference |

| This compound | Arabidopsis thaliana AHAS | 10.8 nM | Not Reported | [9] |

| This compound | Arabidopsis thaliana AHAS | 74.7 ± 6.0 nM | Not Reported | [9] |

Note: The discrepancy in Ki values for Arabidopsis thaliana AHAS may be attributed to different experimental conditions, such as aerobic versus partial anaerobic assay conditions.[9]

Mechanism of Action: Allosteric Inhibition

This compound functions as a potent, slow-binding, allosteric inhibitor of ALS.[1] The binding of this compound occurs at a site distant from the catalytic active site, near the exit of a channel that is thought to be the substrate access route.[10] This binding event is non-covalent and induces a conformational change in the enzyme structure. This structural alteration effectively blocks the substrate from reaching the active site, thereby preventing the catalytic reaction from occurring.[1]

The binding site for sulfonylurea herbicides has been identified through structural studies and is located at the interface of the enzyme's regulatory and catalytic subunits.[11][12] This allosteric site is highly conserved across plant species, which explains the broad-spectrum activity of this compound.

Biochemical Pathway of Branched-Chain Amino Acid Synthesis and Inhibition Point

The following diagram illustrates the biochemical pathway for the synthesis of valine, leucine, and isoleucine, highlighting the point of inhibition by this compound.

Caption: Branched-chain amino acid synthesis pathway and the inhibitory action of this compound on ALS.

Experimental Protocols

The following section details a standard in vitro assay for determining the inhibitory activity of this compound on acetolactate synthase.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established methodologies for measuring ALS activity and its inhibition.[1][7] The assay is based on the acid-catalyzed decarboxylation of the enzymatic product, acetolactate, to acetoin, which can then be quantified colorimetrically.

Materials:

-

Plant Tissue: Young, actively growing leaf tissue from a susceptible plant species.

-

Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM EDTA, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM dithiothreitol (B142953) (DTT), 10 µM FAD, and 1 mM pyruvate.[1]

-

Enzyme Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM NaCl, 10 mM MgCl₂, 2 mM thiamine (B1217682) pyrophosphate (TPP), and 10 µM FAD.[1]

-

Substrate Solution: 200 mM pyruvate in assay buffer.[1]

-

Inhibitor Stock Solution: this compound dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Stopping Solution: 0.5 M H₂SO₄.[1]

-

Colorimetric Reagents: 0.5% (w/v) creatine (B1669601) and 5% (w/v) α-naphthol (freshly prepared in 2.5 M NaOH).[1]

-

Equipment: Homogenizer, refrigerated centrifuge, spectrophotometer or microplate reader, and a constant temperature water bath or incubator.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at approximately 12,000 x g for 20 minutes at 4°C to pellet cell debris.[7]

-

The resulting supernatant contains the crude ALS enzyme extract.

-

-

Enzyme Assay:

-

Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate.

-

To each reaction, add the enzyme extract and varying concentrations of this compound (or solvent control).

-

Pre-incubate the mixtures at 37°C for 10-15 minutes to allow for inhibitor binding to the enzyme.[1][7]

-

Initiate the enzymatic reaction by adding the substrate solution (pyruvate).

-

Incubate the reaction at 37°C for a defined period, typically 60 minutes.[1]

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding the stopping solution (H₂SO₄). This also initiates the decarboxylation of acetolactate to acetoin.[1]

-

Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.[7]

-

Add the colorimetric reagents (creatine and α-naphthol) to each reaction.

-

Incubate at 60°C for another 15 minutes to allow for color development.[1]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the colored product at 525 nm using a spectrophotometer or microplate reader.[1][7]

-

Calculate the percentage of enzyme inhibition for each this compound concentration relative to the solvent control.

-

Construct a dose-response curve by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of ALS activity.

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro ALS inhibition assay.

Physiological Consequences of ALS Inhibition

The inhibition of ALS by this compound has profound and systemic effects on susceptible plants. The logical progression from enzyme inhibition to plant death is outlined below.

Caption: Logical pathway from ALS inhibition by this compound to plant death.

The initial and most direct consequence of ALS inhibition is the rapid depletion of the intracellular pools of valine, leucine, and isoleucine.[1] This deficiency in essential amino acids leads to a halt in protein synthesis, which is critical for all cellular functions. Consequently, cell division, particularly in the rapidly growing meristematic regions (e.g., shoot and root tips), ceases.[13] This results in a swift arrest of plant growth. Over a period of several days to weeks, visible symptoms of phytotoxicity emerge, including chlorosis (yellowing), necrosis (tissue death), and stunting, ultimately leading to the death of the plant.[8][14]

Conclusion

This compound's efficacy as a herbicide is rooted in its highly specific and potent inhibition of acetolactate synthase. Its allosteric mechanism of action, which involves binding to a regulatory site distinct from the active site, represents a sophisticated mode of enzyme inhibition. The detailed understanding of this mechanism, supported by quantitative data and robust experimental protocols, is crucial for the development of new herbicidal molecules, the management of herbicide resistance, and a deeper comprehension of plant metabolic pathways. This guide provides a foundational resource for professionals engaged in these areas of research.

References

- 1. benchchem.com [benchchem.com]

- 2. sulfonylurea herbicides [cnagrochem.com]

- 3. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Acetolactate synthase complex | SGD [yeastgenome.org]

- 6. stanfordchem.com [stanfordchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 9. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

- 14. assets.greenbook.net [assets.greenbook.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Chlorimuron-ethyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorimuron-ethyl is a selective, systemic herbicide belonging to the sulfonylurea chemical family. It is widely utilized for the pre- and post-emergence control of broadleaf weeds in various crops, notably soybeans and peanuts.[1] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2][3][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound.

| Identifier | Value |

| IUPAC Name | ethyl 2-[[[(4-chloro-6-methoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate[1] |

| CAS Number | 90982-32-4[1] |

| Molecular Formula | C₁₅H₁₅ClN₄O₆S[1] |

| Molecular Weight | 414.8 g/mol [1] |

| Appearance | Colorless crystals or white solid[1][5] |

| Melting Point | 181 - 186 °C[1][6][7] |

| Physicochemical Property | Value | Conditions |

| Water Solubility | 11 mg/L[1][8] | pH 5 |

| 450 mg/L[6][8] | pH 6.5 | |

| 1200 mg/L[1][6][8] | pH 7 | |

| Vapor Pressure | 4 x 10⁻¹² mm Hg[1][8] | 25 °C |

| 4.9 x 10⁻⁷ mPa[9] | 20 °C | |

| pKa | 4.2[1][8][9] | 25 °C |

| Octanol-Water Partition Coefficient (Kow) | 320[1] | pH 5 |

| 2.3[1] | pH 7 | |

| Log P (Octanol-Water) | 0.11[9][10] | pH 7, 20 °C |

| Henry's Law Constant | 1.8 x 10⁻¹⁵ atm-cu m/mole[8] | Estimated |

| Hydrolysis Half-life | ~17 days[8] | pH 5 |

| <3.5 days[8] | pH 7-9 | |

| 21 days[9] | pH 7, 20 °C | |

| Soil Half-life | 7.5 weeks[6][11] |

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3][12] This enzyme is vital for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1][2][8][12] By inhibiting ALS, this compound disrupts protein synthesis, which in turn halts cell division and plant growth, ultimately leading to the death of susceptible plants.[1][2][8] Animals do not possess the ALS enzyme, which contributes to the low mammalian toxicity of sulfonylurea herbicides.[2]

Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by this compound.

Experimental Protocols

Determination of Water Solubility (OECD Guideline 105)

This protocol outlines the flask method, suitable for substances with solubilities above 10⁻² g/L.

Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after equilibration.

Materials:

-

Test substance (this compound, >99% purity)

-

Distilled or deionized water

-

Constant temperature bath (e.g., 20 ± 0.5 °C)

-

Glass flasks with stoppers

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preliminary Test:

-

Add an excess amount of the test substance to a flask containing a known volume of water.

-

Stir the mixture at the test temperature for 24 hours.

-

Visually inspect for undissolved particles. If particles are present, proceed to the definitive test.

-

-

Definitive Test:

-

Prepare at least three flasks, each containing a known volume of water.

-

Add an excess amount of the test substance to each flask. The amount should be sufficient to ensure a saturated solution with undissolved solid present.

-

Stopper the flasks and place them in a constant temperature bath, agitating at a constant rate.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), determined from the preliminary test.

-

After equilibration, cease agitation and allow the solid material to settle.

-

Centrifuge the flasks at a suitable speed to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant (aqueous solution) for analysis.

-

Determine the concentration of this compound in the aliquot using a validated analytical method (e.g., HPLC-UV).

-

-

Data Analysis:

-

The water solubility is reported as the average concentration from the replicate flasks, expressed in mg/L or g/L at the specified temperature.

-

Caption: Experimental workflow for determining water solubility (Flask Method).

Determination of Octanol-Water Partition Coefficient (OECD Guideline 107 - Shake Flask Method)

This protocol is suitable for determining log P values in the range of -2 to 4.

Principle: The test substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to determine the partition coefficient (P_ow).

Materials:

-

Test substance (this compound, >99% purity)

-

n-Octanol (analytical grade), pre-saturated with water

-

Water (distilled or deionized), pre-saturated with n-octanol

-

Centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Solvents:

-

Saturate n-octanol with water by shaking the two phases together for 24 hours and allowing them to separate.

-

Similarly, saturate water with n-octanol.

-

-

Preliminary Test:

-

Determine the approximate P_ow value to establish the appropriate phase volume ratio and test substance concentration for the definitive test.

-

-

Definitive Test:

-

Prepare at least three replicate test vessels.

-

Add the appropriate volumes of water-saturated n-octanol and n-octanol-saturated water to each vessel.

-

Add a known amount of the test substance, dissolved in n-octanol, to each vessel. The concentration should not exceed 0.01 mol/L in either phase.

-

Cap the vessels and shake them in a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

After shaking, centrifuge the vessels to ensure complete phase separation.

-

Carefully withdraw aliquots from both the n-octanol and water phases for analysis.

-

Determine the concentration of this compound in each phase using a validated analytical method.

-

-

Data Analysis:

-

Calculate the partition coefficient (P_ow) for each replicate as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The final result is expressed as the logarithm (log P_ow) of the average P_ow value.

-

In-Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on ALS activity.

Principle: The activity of ALS is measured by the conversion of its product, acetolactate, to acetoin, which forms a colored complex with creatine (B1669601) and α-naphthol. The inhibition of this reaction by this compound is quantified.[13]

Materials:

-

Plant tissue (e.g., young leaves of a susceptible plant)

-

Extraction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, 1 mM EDTA, 10 mM MgCl₂, 10% glycerol, 1 mM DTT, 10 µM FAD, 1 mM pyruvate)[13]

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, 100 mM NaCl, 10 mM MgCl₂, 2 mM thiamine (B1217682) pyrophosphate, 10 µM FAD)[13]

-

Substrate Solution (e.g., 200 mM pyruvate in assay buffer)[13]

-

This compound stock solution (in a suitable solvent like DMSO)

-

Stopping Solution (e.g., 0.5 M H₂SO₄)[13]

-

Colorimetric Reagents: 0.5% (w/v) creatine solution and 5% (w/v) α-naphthol in 2.5 M NaOH (prepare fresh)[13]

-

Microplate reader

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 4°C to remove cell debris.

-

The supernatant contains the crude ALS enzyme extract.[13]

-

-

Enzyme Assay:

-

In a microplate, set up reaction wells containing the enzyme extract and varying concentrations of this compound (and a solvent control).

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[13]

-

Initiate the reaction by adding the substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[13]

-

-

Reaction Termination and Color Development:

-

Data Acquisition and Analysis:

-

Measure the absorbance of the colored product at 525 nm using a microplate reader.[13]

-

Calculate the percentage of enzyme inhibition for each this compound concentration relative to the control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[13]

-

Analysis of this compound Residues in Soil by HPLC

This protocol describes a method for the determination of this compound residues in soil using High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15]

Principle: this compound is extracted from the soil sample, the extract is cleaned up to remove interfering substances, and the concentration is determined by HPLC.

Materials:

-

Soil sample

-

Extraction solvent (e.g., ethyl acetate)

-

Phosphate buffer (e.g., 0.03 M, pH 3.0)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C8)

-

HPLC system with a UV detector

-

Analytical column (e.g., Zorbax® SB-Cyano)

-

Mobile phase (e.g., 35% acetonitrile (B52724) / 65% 0.03 M phosphate buffer, pH 3.0)

-

This compound analytical standard

Procedure:

-

Sample Extraction:

-

Weigh a known amount of soil (e.g., 100 g) into a centrifuge bottle.

-

Add phosphate buffer and ethyl acetate (B1210297).

-

Shake the mixture for a specified time (e.g., 15 minutes).

-

Centrifuge the sample to separate the solid and liquid phases.

-

Collect the supernatant (ethyl acetate extract).[15]

-

-

Sample Cleanup:

-

Pass the soil extract through a pre-conditioned C8 SPE cartridge.

-

Elute the this compound from the cartridge with ethyl acetate.

-

Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.[15]

-

-

HPLC Analysis:

-

Set up the HPLC system with the appropriate column and mobile phase.

-

Set the UV detector to the appropriate wavelength (e.g., 240 nm).[15]

-

Inject a known volume of the reconstituted sample extract into the HPLC.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, its mechanism of action as an ALS inhibitor, and comprehensive experimental protocols for its analysis and characterization. The provided data and methodologies are intended to be a valuable resource for researchers, scientists, and professionals in the fields of agrochemistry, environmental science, and drug development. The careful application of these standardized methods will ensure accurate and reliable data for the assessment and utilization of this important herbicide.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. CN102603651A - Novel synthesis process of high-purity pesticide intermediate - Google Patents [patents.google.com]

- 7. oecd.org [oecd.org]

- 8. Simultaneous determination of this compound and its major metabolites in soil and water by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. acri.gov.tw [acri.gov.tw]

- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Könyvek [books.google.hu]

- 13. benchchem.com [benchchem.com]

- 14. epa.gov [epa.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Chlorimuron-ethyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorimuron-ethyl is a potent sulfonylurea herbicide widely utilized for the selective pre- and post-emergence control of broadleaf weeds in various crops, notably soybeans and peanuts.[1][2] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[2][3] This technical guide provides a comprehensive overview of the synthetic pathways for this compound, detailing the preparation of its key intermediates and the final coupling reaction. The information presented is curated for researchers, scientists, and professionals involved in agrochemical synthesis and development.

Overall Synthesis Strategy

The commercial production of this compound typically employs a convergent synthesis strategy. This approach involves the separate synthesis of two key intermediates, which are then coupled in the final step to form the target molecule. The primary intermediates are:

-

2-Amino-4-chloro-6-methoxypyrimidine

-

2-(Ethoxycarbonyl)benzenesulfonyl isocyanate

The final step involves the reaction of the amino group of the pyrimidine (B1678525) intermediate with the isocyanate group of the benzenesulfonyl derivative to form the characteristic sulfonylurea bridge.

Figure 1: Convergent synthesis strategy for this compound.

Synthesis of Intermediates

Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine

This key pyrimidine intermediate can be synthesized through several routes. Two common methods are detailed below.

Method A: From Guanidine and Diethyl Malonate

This pathway begins with the condensation of guanidine with diethyl malonate to form a pyrimidine ring, followed by chlorination and methoxylation.

Figure 2: Synthesis of the pyrimidine intermediate from guanidine.

Experimental Protocol (Method A):

-

Preparation of 2-Amino-4,6-dihydroxypyrimidine: Guanidine hydrochloride is reacted with diethyl malonate in the presence of a strong base like sodium ethoxide in ethanol. The reaction mixture is typically refluxed to drive the condensation and cyclization.

-

Preparation of 2-Amino-4,6-dichloropyrimidine: The resulting 2-amino-4,6-dihydroxypyrimidine is chlorinated using a reagent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline which acts as a catalyst and acid scavenger.[4] The reaction is typically carried out at elevated temperatures.

-

Preparation of 2-Amino-4-chloro-6-methoxypyrimidine: 2-Amino-4,6-dichloropyrimidine is then selectively methoxylated by reacting it with sodium methoxide (B1231860) in a suitable solvent system, such as a mixture of methanol (B129727) and an inert solvent like toluene (B28343) or petroleum ether. The reaction temperature is carefully controlled to favor the mono-substitution product.

Method B: From 2-Amino-4,6-dihydroxypyrimidine

This is a more direct route starting from the commercially available 2-amino-4,6-dihydroxypyrimidine.

Experimental Protocol (Method B):

-

Chlorination: 2-Amino-4,6-dihydroxypyrimidine is reacted with an excess of phosphorus oxychloride (POCl₃) at temperatures ranging from 20 to 80 °C. The use of an acid-trapping agent like triethylamine (B128534) is crucial for this reaction.

-

Methoxylation: The obtained 2-amino-4,6-dichloropyrimidine is then reacted with sodium methoxide. This reaction can be performed in a polar aprotic solvent, and the product is often precipitated by the addition of water after distilling off a portion of the solvent.

Quantitative Data for Intermediate 1 Synthesis:

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Yield (%) | Purity (%) | Reference(s) |

| Method A | ||||||

| Condensation | Guanidine, Diethyl Malonate | Sodium Ethoxide, Ethanol | Reflux | ~78 | - | |

| Chlorination | 2-Amino-4,6-dihydroxypyrimidine | POCl₃, N,N-Dimethylaniline | 55-70 | 80-90 | >95 | |

| Methoxylation | 2-Amino-4,6-dichloropyrimidine | Sodium Methoxide, Methanol/Toluene | 40-50 | >95 | >98 | |

| Method B | ||||||

| Chlorination | 2-Amino-4,6-dihydroxypyrimidine | POCl₃, Triethylamine | 20-80 | High | - | |

| Methoxylation | 2-Amino-4,6-dichloropyrimidine | Sodium Methoxide, Polar aprotic solvent | 5-60 | High | High |

Synthesis of 2-(Ethoxycarbonyl)benzenesulfonyl isocyanate

This second key intermediate can be prepared from ethyl benzoate or saccharin.

Method A: From Ethyl Benzoate

This route involves the chlorosulfonation of ethyl benzoate followed by conversion to the sulfonamide and then to the isocyanate.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. This compound Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]

- 3. This compound | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

environmental fate and mobility of chlorimuron-ethyl in soil

An In-depth Technical Guide on the Environmental Fate and Mobility of Chlorimuron-Ethyl in Soil

Introduction

This compound is a selective, systemic herbicide belonging to the sulfonylurea family, widely utilized for the pre- and post-emergence control of broadleaf weeds in crops such as soybeans and peanuts[1][2]. Its efficacy at low application rates makes it a valuable tool in agriculture[3]. However, its environmental behavior, particularly its fate and mobility in soil, is a critical area of study to ensure its safe use and mitigate potential impacts on non-target organisms and ecosystems. This compound is a weak acid with a pKa of 4.2, and its properties, such as water solubility, are highly dependent on soil pH[4][5]. This guide provides a comprehensive technical overview of the adsorption-desorption, degradation, and mobility of this compound in the soil environment, intended for researchers, scientists, and environmental professionals.

Physicochemical Properties and Mobility in Soil

The mobility of this compound in soil is governed by its physicochemical properties and its interaction with soil components. Its propensity to adsorb to soil particles versus remaining in the soil solution dictates its potential for leaching and runoff.

Adsorption and Desorption

This compound generally exhibits weak adsorption to soil particles, which is reflected in its low to moderate soil organic carbon-water (B12546825) partitioning coefficient (Koc) values. The primary factors influencing its adsorption are soil pH and organic matter content.

-

Effect of pH: In soils with a pH below its pKa of 4.2, this compound exists primarily in its neutral molecular form, which has a greater affinity for soil colloids, leading to increased adsorption. Conversely, in neutral to alkaline soils (pH > 4.2), it deprotonates to its anionic form, which is more water-soluble and less readily adsorbed, thus increasing its mobility and leaching potential.

-

Effect of Organic Matter: Adsorption of this compound generally increases with higher soil organic matter and clay content.

Desorption studies indicate that the process exhibits hysteresis, meaning that the herbicide is more readily adsorbed than desorbed, suggesting some degree of irreversible binding to soil particles.

Data Presentation: Physicochemical and Adsorption Data

The following tables summarize key quantitative data related to the properties and soil interactions of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | pH | Reference |

|---|---|---|---|

| pKa | 4.2 | ||

| Water Solubility | 11 mg/L | 5 | |

| 450 mg/L | 6.5 | ||

| 1200 mg/L | 7 | ||

| Koc | 30 - 170 mL/g | ||

| 110 mL/g | |||

| Kow (Octanol-Water Partition Coefficient) | 320 | 5 |

| | 2.3 | 7 | |

Table 2: Freundlich Adsorption Coefficients (Kf) of this compound in Various Media

| Medium | Organic Carbon (%) | pH | Kf Value | Reference |

|---|---|---|---|---|

| Soil (No Cover Crop) | 1.36 | 6.44 | 0.81 | |

| Soil (Rye Residue) | 1.53 | 6.38 | 1.03 | |

| Soil (Hairy Vetch Residue) | 1.48 | 6.42 | 0.94 | |

| Rye Residue | - | - | 3.95 | |

| Hairy Vetch Residue | - | - | 6.33 | |

| Jiangxi Clay Soil | - | - | 0.798 - 6.891* |

Range across 8 different soil types.

Leaching and Runoff Potential

Due to its high water solubility at typical soil pH values and low adsorption, this compound is considered to have a high potential for leaching into groundwater, particularly in permeable, sandy soils where the water table is shallow. It also has a high potential to be transported to surface water bodies via runoff, especially from poorly draining soils following rainfall events.

Persistence and Degradation in Soil

The persistence of this compound in soil, measured by its half-life (DT50), is moderate and highly variable, depending on soil properties and environmental conditions. The primary degradation mechanisms are chemical hydrolysis and microbial degradation.

-

Chemical Hydrolysis: This process is the dominant degradation pathway in acidic soils and is both pH- and temperature-dependent. The rate of hydrolysis is significantly faster under acidic conditions.

-

Microbial Degradation: In neutral to alkaline soils where chemical hydrolysis is slow, microbial metabolism becomes the more important route of dissipation. Various soil microorganisms, including fungi (Aspergillus niger, Phlebia sp.) and bacteria (Pseudomonas sp., Rhodococcus sp.), have been shown to degrade this compound.

Data Presentation: Soil Half-Life (DT50)

Table 3: Half-Life (DT50) of this compound in Soil

| Study Type | Soil/Condition | pH | DT50 (Days) | Reference |

|---|---|---|---|---|

| General | - | - | 30 - 90 | |

| General | Average Field | - | 40 | |

| Lab | Silt-Loam | 5 | 17 - 25 | |

| Lab | Silt-Loam | 6.3 | 7 | |

| Lab | Silt-Loam | 7.8 | 18 | |

| Lab | Soil | 5.9 | 30 | |

| Lab | Soil | 6.8 | 69 | |

| Lab | Alluvial, Coastal, Laterite | - | 10.75 - 13.94 | |

| Lab | Farm Soil | - | 21.4 | |

| Lab | Barren Soil | - | 32.7 | |

| Field | Fayetteville, NC | - | < 14 | |

| Field | Stoneville, MS | - | < 14 | |

| Field | Newark, DE | - | 14 - 28 |

| Field | Rochelle, IL | - | 28 - 42 | |

Degradation Pathways and Metabolites

Microbial degradation of this compound can proceed through several routes. Studies using the fungus Aspergillus niger have identified two primary metabolic pathways:

-

Cleavage of the Sulfonylurea Bridge: This is a major route, breaking the molecule into two primary metabolites: ethyl-2-aminosulfonylbenzoate and 4-methoxy-6-chloro-2-amino-pyrimidine.

-

Cleavage of the Sulfonylamide Linkage: This alternative pathway generates N-(4-methoxy-6-chloropyrimidin-2-yl) urea.

Caption: Microbial degradation pathways of this compound by A. niger.

Experimental Protocols

Protocol 1: Batch Equilibrium Method for Adsorption-Desorption

This protocol is used to determine the adsorption (Kf, Koc) and desorption characteristics of this compound in soil.

-

Preparation: Air-dry and sieve soil samples (2-mm mesh). Determine soil characteristics (pH, organic carbon).

-

Adsorption:

-

Weigh a known amount of soil (e.g., 0.5 g) into a centrifuge tube.

-

Prepare a series of this compound solutions of varying concentrations (e.g., 0.06 to 12.04 µmol/L) in a background electrolyte solution (e.g., 0.01 M CaCl2), often using ¹⁴C-labeled herbicide for ease of quantification.

-

Add a specific volume of herbicide solution (e.g., 6 mL) to each soil sample.

-

Shake the tubes on a rotary shaker for a predetermined equilibration time (e.g., 72 hours) at a constant temperature.

-

Centrifuge the samples at high speed (e.g., 5900g for 10 min) to separate the solid and liquid phases.

-

Analyze the supernatant for the equilibrium concentration of this compound using Liquid Scintillation Counting (for ¹⁴C) or HPLC-UV.

-

Calculate the amount of herbicide adsorbed to the soil by the difference between the initial and equilibrium concentrations.

-

-

Desorption:

-

After the adsorption step, carefully remove a known percentage of the supernatant (e.g., 70-80%).

-

Replace the removed volume with a fresh, herbicide-free electrolyte solution.

-

Resuspend the soil and shake for the same equilibration time (e.g., 24 hours).

-

Centrifuge and analyze the supernatant for the desorbed this compound. Repeat for multiple desorption cycles.

-

-

Data Analysis: Fit the adsorption and desorption data to Freundlich or Langmuir isotherms to calculate relevant coefficients (Kf, 1/n) and assess hysteresis.

Protocol 2: Laboratory Soil Incubation for Degradation Rate

This protocol determines the dissipation rate (DT50) of this compound in soil under controlled laboratory conditions.

-

Soil Preparation: Collect fresh soil, sieve it, and adjust its moisture content to a specific level, typically 60% of its maximum water-holding capacity.

-

Fortification: Treat a bulk soil sample with a known concentration of this compound, ensuring thorough mixing for uniform distribution. The application rate should be equivalent to recommended field application rates.

-

Incubation:

-

Portion the treated soil into individual microcosms (e.g., glass jars).

-

Incubate the microcosms in the dark at a constant temperature (e.g., 30°C).

-

Maintain soil moisture throughout the incubation period by adding sterile distilled water as needed.

-

-

Sampling: Destructively sample replicate microcosms at predetermined time intervals (e.g., 0, 1, 2, 4, 10, 20, 40, 60, 90 days). Store samples frozen until analysis.

-

Analysis: Extract this compound from the soil samples using an appropriate solvent and cleanup procedure. Quantify the remaining concentration using HPLC-UV or LC-MS.

-

Data Analysis: Plot the concentration of this compound versus time. Fit the data to a first-order decay model (or other appropriate model) to calculate the degradation rate constant (k) and the half-life (DT50 = ln(2)/k).

Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a standard method for the quantification of this compound residues in soil.

Caption: General workflow for the analysis of this compound in soil by HPLC-UV.

Protocol 3: Detailed HPLC-UV Analysis

This protocol is based on established methods for determining this compound residues in soil.

-

Sample Extraction:

-

Weigh 100.0 g of soil into a 250-mL centrifuge bottle.

-

Add 25 mL of 0.03 M Phosphate buffer (pH 3.0) followed by 100.0 mL of 100% ethyl acetate.

-

Shake the bottle continuously for 15 minutes.

-

Centrifuge the sample for 10 minutes at approximately 3000 RPM to separate the phases.

-

Carefully collect the supernatant (ethyl acetate layer) for the cleanup step.

-

-

Sample Cleanup:

-

Pass the soil extract through a pre-treated C8 solid-phase extraction (SPE) disk or cartridge.

-

Elute the this compound from the SPE material using 100% ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial HPLC mobile phase (e.g., 35% acetonitrile (B52724) / 65% 0.03 M phosphate buffer, pH 3.0).

-

-

HPLC Analysis:

-

Instrumentation: An HPLC system equipped with a UV absorbance detector.

-

Column: A Zorbax® SB-Cyano column or equivalent reversed-phase column.

-

Mobile Phase: An isocratic mixture, such as 35% acetonitrile and 65% 0.03 M phosphate buffer (pH 3.0).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Set the UV detector to a wavelength of 240 nm.

-

Quantification: Inject a known volume (e.g., 200 µL) of the prepared sample extract. Compare the peak area of the analyte to a calibration curve prepared from certified analytical standards. The limit of quantitation can reach levels as low as 0.400 ppb.

-

Conclusion

The are complex and dictated by a combination of its chemical properties and soil characteristics. Its high water solubility and low adsorption in neutral to alkaline soils create a significant potential for leaching and runoff, warranting careful management to protect water resources. Degradation occurs through both chemical hydrolysis, which is dominant in acidic soils, and microbial action, which is more significant in soils with higher pH. The moderate but variable persistence of this compound underscores the need for site-specific assessments to predict its behavior and prevent carryover injury to sensitive rotational crops. The established analytical methods provide the necessary tools for monitoring its presence in the environment.

References

- 1. Degradation of this compound by Aspergillus niger isolated from agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]

- 4. ars.usda.gov [ars.usda.gov]

- 5. epa.gov [epa.gov]

Degradation of Chlorimuron-ethyl: A Technical Guide to Pathways and Products

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation of chlorimuron-ethyl, a widely used sulfonylurea herbicide. Understanding its degradation pathways and the resulting products is crucial for environmental risk assessment, the development of remediation strategies, and for professionals in drug development studying related chemical structures. This document details the chemical and microbial degradation processes, presents quantitative data in a structured format, outlines experimental protocols for analysis, and visualizes the core degradation pathways.

Core Degradation Mechanisms: An Overview

This compound is susceptible to degradation through several key mechanisms, primarily chemical hydrolysis and microbial metabolism. Photodegradation also plays a role, particularly on surfaces exposed to sunlight.[1][2] The stability of this compound is significantly influenced by environmental factors such as pH and temperature, with hydrolysis being more rapid in acidic conditions.[1][2]

Microbial degradation is a critical route for the dissipation of this compound in soil and water.[3][4] A variety of microorganisms, including fungi and bacteria, have been shown to metabolize this herbicide, often by cleaving the sulfonylurea bridge, a primary structural vulnerability.[3][5]

Quantitative Degradation Data

The rate of this compound degradation varies significantly depending on the degrading organism and environmental conditions. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Microbial Degradation of this compound by Fungi

| Fungal Strain | Initial Concentration (mg/L) | Degradation (%) | Time (days) | Half-life (days) | Optimal pH | Optimal Temperature (°C) | Reference |

| Irpex lacteus | 40 | 72.4 | 7 | 4.7 | 6 | 30 | [3] |

| Phlebia sp. | 40 | 50.8 | 7 | - | 6 | 30 | [3] |

| Funalia trogii | 40 | 25.4 | 7 | - | 6 | 30 | [3] |

| Aspergillus niger | 250 | - | 27 | - | - | 25 | [2] |

Table 2: Microbial Degradation of this compound by Bacteria

| Bacterial Strain | Initial Concentration (mg/L) | Degradation (%) | Time (days) | Kinetic Parameters | Optimal pH | Optimal Temperature (°C) | Reference |

| Rhodococcus sp. D310-1 | 100.23 | 88.95 | 5 | q_max: 0.4327 day⁻¹, K_S: 63.50 mg/L, K_i: 156.77 mg/L | - | - | [4][6] |

| Rhodopseudomonas sp. S5-1 | - | 87.8 | 10 | - | 7.0 | 35 | [7] |

| Bacterial Consortium (Rhodococcus sp. D310-1 & Enterobacter sp. D310-5) | - | 87.42 | - | - | 6.95 | 26.15 | [8] |

Table 3: Abiotic Degradation of this compound

| Degradation Process | Medium | Half-life | Conditions | Reference |

| Hydrolysis | Water (pH 5) | 17 days | 25 °C | [9] |

| Hydrolysis | Water (pH 7-9) | < 3.5 days | 25 °C | [9] |

| Photodegradation | Soil Surface | ~36 days | - | [9] |

| Aqueous Photolysis | Water (pH 5) | ~12 days | 25 °C | [9] |

| Photo-Fenton | Aqueous Solution | >85% degradation in 90 min | [CE]₀ = 25 mg/L | [10] |

Degradation Pathways and Products

The degradation of this compound proceeds through several pathways, with the specific metabolites formed depending on the degradation mechanism.

Cleavage of the Sulfonylurea Bridge

This is the most common degradation pathway, observed in both microbial and chemical degradation.[3][5][11] It results in the formation of a pyrimidine (B1678525) moiety and a benzoate (B1203000) moiety.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Biodegradation of this compound and the associated degradation pathway by Rhodococcus sp. D310-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of this compound Herbicide Degrading Bacteria Isolated from Paddy Soil | Scientific.Net [scientific.net]

- 8. Efficient degradation of this compound by a bacterial consortium and shifts in the aboriginal microorganism community during the bioremediation of contaminated-soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of this compound by Aspergillus niger isolated from agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular formula and structure of chlorimuron-ethyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorimuron-ethyl is a selective, post-emergence sulfonylurea herbicide highly effective for the control of broadleaf weeds in various crops, notably soybeans and peanuts.[1][2] Its herbicidal activity is derived from the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1][3][4] This guide provides a comprehensive overview of the chemical and physical properties, molecular structure, mechanism of action, and relevant experimental protocols for the analysis of this compound.

Chemical and Molecular Identity

This compound is identified by the following chemical and structural properties:

-

Molecular Formula: C₁₅H₁₅ClN₄O₆S

-

Molecular Weight: 414.82 g/mol

-

IUPAC Name: ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate

-

CAS Number: 90982-32-4

-

Chemical Family: Sulfonylurea

Molecular Structure

The molecular structure of this compound consists of a sulfonylurea bridge linking a benzoate (B1203000) ethyl ester and a substituted pyrimidine (B1678525) ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Physical State | Solid, colorless crystals or off-white to pale yellow powder | |

| Melting Point | 181 °C | |

| Density | 1.51 g/cm³ | |

| Water Solubility | 11 ppm (at pH 5), 450 ppm (at pH 6.5), 1200 ppm (at pH 7) | |

| Solubility in Organic Solvents | Acetone: 71,000 ppm, Methylene chloride: 153,000 ppm, Acetonitrile (B52724): 31,000 ppm, Benzene: 8,000 ppm | |

| Octanol-Water Partition Coefficient (Kow) | 320 (at pH 5), 2.3 (at pH 7) |

Mechanism of Action: Inhibition of Acetolactate Synthase

The primary mode of action of this compound is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. By blocking ALS, this compound disrupts protein synthesis, which consequently halts cell division and plant growth, leading to the death of susceptible plants. The selectivity of this herbicide is attributed to the rapid metabolic deactivation in tolerant plants, such as soybeans.

Caption: Signaling pathway of this compound's inhibitory action on ALS.

Experimental Protocols

Analysis of this compound in Soil by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of this compound residues in soil.

4.1.1. Sample Extraction

-

Weigh 100.0 g of soil into a 250-mL centrifuge bottle.

-

Add 25 mL of 0.03 M Phosphate (B84403) buffer (pH 3.0) and 100.0 mL of 100% ethyl acetate.

-

Shake the mixture for 15 minutes.

-

Centrifuge for 10 minutes at approximately 3000 RPM.

-

Collect the supernatant for the cleanup step.

4.1.2. Sample Cleanup

-

Pass the soil extract through a pre-treated C8 solid-phase extraction (SPE) disk.

-

Elute the this compound from the disk using 100% ethyl acetate.

-

Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase (35% acetonitrile / 65% 0.03 M phosphate buffer, pH 3.0).

4.1.3. HPLC Analysis

-

Instrumentation: HPLC system equipped with a UV detector.

-

Columns: A dual-column setup is used, with a "clean-up" column followed by an analytical column (e.g., Zorbax® SB-Cyano).

-

Mobile Phase: Isocratic elution with 35% acetonitrile and 65% 0.03 M phosphate buffer (pH 3.0).

-

Detection: UV absorbance at 240 nm.

-

Quantitation: The limit of detection (LOD) is approximately 0.200 ppb, and the limit of quantitation (LOQ) is approximately 0.400 ppb.

Caption: Experimental workflow for HPLC analysis of this compound in soil.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This spectrophotometric assay determines the inhibitory effect of this compound on ALS activity. The method is based on the colorimetric detection of acetoin, the product derived from the enzymatic product, acetolactate.

4.2.1. Materials

-

Plant Tissue: Young leaves are typically used.

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM DTT, 10 µM FAD, 1 mM pyruvate.

-

Enzyme Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM NaCl, 10 mM MgCl₂, 2 mM thiamine (B1217682) pyrophosphate (TPP), 10 µM FAD.

-

Substrate Solution: 200 mM pyruvate in assay buffer.

-

Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Stopping Solution: 0.5 M H₂SO₄.

-

Colorimetric Reagents: 0.5% (w/v) creatine (B1669601) solution and 5% (w/v) α-naphthol solution (freshly prepared in 2.5 M NaOH).

4.2.2. Procedure

-

Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 4°C, the resulting supernatant contains the crude ALS enzyme.

-

Enzyme Assay:

-

Prepare reaction mixtures with the enzyme extract and varying concentrations of this compound.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pyruvate substrate solution.

-

Incubate at 37°C for a defined time (e.g., 60 minutes).

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding the H₂SO₄ stopping solution.

-

Incubate at 60°C for 15 minutes.

-

Add the creatine and α-naphthol reagents and incubate at 60°C for another 15 minutes for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 525 nm.

-

Construct a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Synthesis and Degradation

Synthesis

The commercial production of this compound is a multi-step process. A key intermediate, 2-amino-4-chloro-6-methoxypyrimidine, is synthesized from 2-amino-4,6-dichloropyrimidine (B145751) and sodium methoxide. This intermediate is then sulfonylated with 2-(ethoxycarbonyl)benzenesulfonyl chloride. The final steps involve the construction of the urea (B33335) bridge and purification.

Degradation

This compound degrades in the environment through both chemical and microbial pathways.

-

Chemical Hydrolysis: This is a major degradation pathway, which is dependent on pH and temperature.

-

Microbial Degradation: Soil microorganisms, such as the fungus Aspergillus niger, can degrade this compound. The degradation can occur via two primary routes: cleavage of the sulfonylurea bridge or cleavage of the sulfonylamide linkage.

Caption: Major degradation pathways of this compound in the soil environment.

Toxicological Summary

This compound exhibits low acute toxicity to mammals. It is not found to be oncogenic in mice or rats, nor teratogenic in rabbits.

| Endpoint | Value | Species | Reference |

| Acute Oral LD₅₀ | > 4102 mg/kg | Rat | |

| Acute Dermal Toxicity | Category III (Low Toxicity) | ||

| Primary Eye Irritation | Category III (Low Irritation) |

Conclusion

This compound remains an important herbicide due to its high efficacy at low application rates and its specific mode of action. Understanding its chemical properties, mechanism of action, and analytical methodologies is crucial for its effective and safe use in agricultural settings and for ongoing research into herbicide development and resistance management.

References

An In-Depth Technical Guide to the Herbicidal Spectrum of Chlorimuron-Ethyl on Broadleaf Weeds

This document provides a comprehensive technical overview of chlorimuron-ethyl, a sulfonylurea herbicide, focusing on its mechanism of action, herbicidal spectrum against broadleaf weeds, and the experimental protocols used to evaluate its efficacy. This guide is intended for researchers, scientists, and professionals involved in herbicide development and weed management.

Introduction

This compound is a selective, systemic herbicide widely used for the pre- and post-emergence control of annual and perennial broadleaf weeds and yellow nutsedge.[1][2][3] It is a member of the sulfonylurea chemical family, which is characterized by high efficacy at very low application rates.[4][5] Primarily utilized in crops such as soybeans and peanuts, this compound plays a crucial role in integrated weed management programs. Its efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of essential amino acids in plants.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The herbicidal activity of this compound is due to its potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a pivotal enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine.

Biochemical Pathway Interruption:

-

Uptake: The herbicide is absorbed through both the foliage and roots of the plant and is translocated via the xylem and phloem to the growing points.

-

Enzyme Inhibition: this compound binds to the ALS enzyme, which prevents it from catalyzing the condensation of two pyruvate (B1213749) molecules to form acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate (a precursor to isoleucine).

-

Amino Acid Depletion: This blockage leads to a rapid deficiency in these essential amino acids.

-

Growth Cessation: The lack of necessary amino acids halts protein synthesis, which in turn inhibits cell division and overall plant growth.

This specific mode of action contributes to its low mammalian toxicity, as animals do not possess the ALS enzyme and obtain these amino acids through their diet. Susceptible weeds typically show symptoms within 5-7 days and experience complete necrosis within 21-28 days.

Caption: Mechanism of action of this compound via inhibition of the acetolactate synthase (ALS) pathway.

Herbicidal Spectrum and Efficacy

This compound provides effective control over a wide range of economically important broadleaf weeds. Its spectrum includes, but is not limited to, the species listed in the table below.

Table 1: Broadleaf Weeds Controlled by this compound

| Common Name | Scientific Name |

|---|---|

| Pigweed (Redroot) | Amaranthus retroflexus |

| Lambsquarters | Chenopodium album |

| Velvetleaf | Abutilon theophrasti |

| Morningglory (Ivyleaf, Pitted) | Ipomoea spp. |

| Smartweed | Polygonum spp. |

| Cocklebur | Xanthium strumarium |

| Ragweed | Ambrosia spp. |

| Jimsonweed | Datura stramonium |

| Florida Beggarweed | Desmodium tortuosum |

| Hemp Sesbania | Sesbania herbacea |

| Yellow Nutsedge | Cyperus esculentus |

The efficacy of this compound is dependent on the application rate, weed species, and growth stage. The following table summarizes quantitative data from various field studies.

Table 2: Quantitative Efficacy Data for this compound on Broadleaf Weeds

| Active Ingredient | Application Rate (g a.i./ha) | Target Weeds | Weed Control Efficiency (%) | Crop | Reference |

|---|---|---|---|---|---|

| This compound | 12 | Broadleaf weeds and sedges | 85.5 | Transplanted Rice | |

| This compound | 12 - 24 | Broadleaf weeds and sedges | Not specified, but effective | Soybean | |

| This compound | 24 (plus mechanical weeding) | Dicot (broadleaf) weeds | 83.0 | Soybean | |

| This compound + Quizalofop-p-ethyl | 6 + 50 | Broadleaf and grass weeds | 92.9 | Soybean | |

| This compound | 9 | Broadleaf weeds | Effective control of density | Irrigated Soybean | |

| Metsulfuron methyl + this compound | 4 | Broadleaf weeds and sedges | Significantly reduced density and biomass | Transplanted Rice |

| Glyphosate + this compound | 720 + 20 | Hairy Beggarticks (Bidens pilosa) | Excellent residual control | Soybean (pre-site) | |

Experimental Protocols

Evaluating the efficacy and mechanism of this compound involves standardized laboratory and field experiments.

Field trials are essential to determine the performance of this compound under real-world agricultural conditions.

Methodology:

-

Experimental Design: Trials are typically conducted using a Randomized Complete Block Design (RCBD) with three or four replications to minimize the effects of field variability.

-

Treatments: Treatments include various application rates of this compound, tank mixes with other herbicides, a hand-weeded control, and a weedy (untreated) check as benchmarks.

-

Application: Herbicides are applied using a calibrated backpack sprayer equipped with appropriate nozzles (e.g., flat fan) to ensure uniform coverage. Application timing is critical and is specified as pre-emergence or post-emergence, often tied to the crop or weed growth stage (e.g., 2-4 leaf stage of weeds).

-

Data Collection: Assessments are made at specific intervals following application. Key data points include weed density (counts per unit area), weed dry biomass, and crop yield.

-

Statistical Analysis: The collected data are subjected to an Analysis of Variance (ANOVA) to determine if significant differences exist between treatments. Post-hoc tests like Tukey's HSD are used to compare treatment means.

Caption: Generalized workflow for a field efficacy evaluation trial of a herbicide.

This laboratory protocol quantifies the inhibitory potency of this compound on the ALS enzyme. The assay measures the conversion of the enzymatic product, acetolactate, to acetoin, which is detectable colorimetrically.

Reagents:

-

Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM EDTA, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM DTT, 10 µM FAD, 1 mM pyruvate.

-

Enzyme Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM NaCl, 10 mM MgCl₂, 2 mM thiamine (B1217682) pyrophosphate (TPP), 10 µM FAD.

-

Substrate Solution: 200 mM pyruvate in assay buffer.

-

Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Stopping Solution: 0.5 M H₂SO₄.

Procedure:

-

Enzyme Extraction: Homogenize young plant tissue in cold Extraction Buffer. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. The resulting supernatant contains the crude ALS enzyme extract.

-

Inhibition Assay: In a 96-well microplate, add the enzyme extract to wells containing varying concentrations of this compound or a solvent control. Pre-incubate at 37°C for 15 minutes.

-

Reaction: Initiate the enzymatic reaction by adding the Substrate Solution and incubate at 37°C for 60 minutes.

-

Detection: Stop the reaction by adding the Stopping Solution. Incubate at 60°C for 15 minutes to convert acetolactate to acetoin. Add creatine (B1669601) and α-naphthol solutions to develop a colored product.

-

Analysis: Measure the absorbance at 525 nm. Calculate the percentage of ALS inhibition relative to the control and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Caption: Step-by-step workflow for an in-vitro ALS inhibition assay.

Conclusion

This compound is a highly effective herbicide that provides broad-spectrum control of many key broadleaf weeds in important crops like soybeans and peanuts. Its potency at low application rates is attributed to its specific mechanism of action, the inhibition of the acetolactate synthase (ALS) enzyme, which is vital for plant growth. The standardized experimental protocols for field and laboratory evaluation allow for robust and repeatable assessment of its herbicidal efficacy. This technical guide provides foundational data and methodologies for researchers and scientists working to understand and optimize the use of this compound in sustainable weed management systems.

References

- 1. This compound Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]

- 2. This compound | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. This compound (Classic)®: A New Broadleaf Postemergence Herbicide in Soybean | Weed Technology | Cambridge Core [cambridge.org]

chlorimuron-ethyl CAS number and IUPAC name

An In-depth Technical Guide to Chlorimuron-ethyl

Chemical Identity

-

IUPAC Name: ethyl 2-[[[(4-chloro-6-methoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate[1]

Introduction

This compound is a selective, systemic herbicide that belongs to the sulfonylurea chemical family.[1][2] It is utilized for the pre- and post-emergence control of broadleaf weeds in various crops, notably soybeans and peanuts.[1][2][4] As a member of the sulfonylurea class, it is recognized for its high efficacy at low application rates.[5][6] This guide provides a detailed overview of its mechanism of action, physicochemical properties, toxicological profile, and relevant experimental protocols for its analysis and study.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅ClN₄O₆S | [1][3] |

| Molecular Weight | 414.8 g/mol | [1] |

| Appearance | Colorless crystals or white solid | [1][3] |

| Melting Point | 181-186 °C | [1][2] |

| Water Solubility | 11 mg/L (at pH 5), 1200 mg/L (at pH 7) | [1] |

| Vapor Pressure | 4 x 10⁻¹² mm Hg (at 25 °C) | [1] |

| pKa | 4.2 | [1] |

| Octanol-Water Partition Coefficient (Kow) | 320 (at pH 5), 2.3 (at pH 7) | [1] |

Mechanism of Action and Signaling Pathway